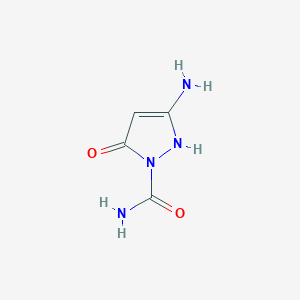

3-amino-5-hydroxy-1H-pyrazole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Idrapril est un nouvel inhibiteur de l'enzyme de conversion de l'angiotensine (ECA), appartenant à une nouvelle classe de dérivés non aminoacides hydroxamiques. Il a été étudié pour son utilisation potentielle dans le traitement des maladies cardiovasculaires, en particulier l'hypertension artérielle et l'insuffisance cardiaque . Contrairement aux inhibiteurs de l'ECA traditionnels, l'Idrapril a une structure unique qui comprend un groupe hydroxamique avec une fonction de liaison au zinc .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Idrapril est synthétisé par le biais d'une synthèse chirale basée sur l'acide cis-1,2-cyclohexanedicarboxylique. Les énantiomères les plus actifs de cette série ont une configuration S ou R à la position C-1, mais toujours une configuration R à la position C-2 . La synthèse implique plusieurs étapes, notamment la formation du groupe hydroxamique et l'incorporation du cycle cyclohexane.

Méthodes de production industrielle

La production industrielle de l'Idrapril implique l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut le contrôle des conditions réactionnelles telles que la température, le pH et l'utilisation de catalyseurs spécifiques pour faciliter la formation des énantiomères souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'Idrapril subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxamique peut être oxydé dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : L'Idrapril peut subir des réactions de substitution, en particulier au niveau du groupe hydroxamique et du cycle cyclohexane.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés, en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'Idrapril, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des inhibiteurs de l'ECA.

Biologie : Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.

Médecine : Agent thérapeutique potentiel pour le traitement de l'hypertension artérielle, de l'insuffisance cardiaque et du syndrome post-infarctus du myocarde

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique.

Mécanisme d'action

L'Idrapril exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II. En inhibant cette enzyme, l'Idrapril réduit les niveaux d'angiotensine II, ce qui conduit à une vasodilatation et à une diminution de la pression artérielle . Les cibles moléculaires comprennent l'enzyme ECA et la voie du système rénine-angiotensine-aldostérone (RAAS) .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C4H6N4O2

Molecular Weight: 130.12 g/mol

Structural Features: The compound possesses an amino group, a hydroxyl group, and a carboxamide functional group, which contribute to its biological activity.

Drug Development

AHPC has been identified as a lead compound in the development of new therapeutics due to its kinase inhibitory properties. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders .

Antimicrobial Activity

Recent studies have shown that derivatives of AHPC exhibit promising antimicrobial properties. For instance, N-substituted derivatives have been evaluated against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98-7.81 μg/ml against clinical isolates .

Anticancer Properties

AHPC derivatives have been tested for their anticancer activities. In vitro studies indicate that certain pyrazole compounds exhibit significant tumor-fighting properties against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Data Tables

Case Study 1: Antimicrobial Evaluation

In a study evaluating N-substituted AHPC derivatives, one compound showed remarkable effectiveness against both reference strains and clinical isolates of S. aureus with MIC values ranging from 0.98 to 31.25 μg/ml. This indicates the potential of these derivatives in combating resistant bacterial strains .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were synthesized from AHPC, showing significant activity against A549 and HepG2 cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest, suggesting that these compounds could be developed into effective anticancer agents .

Mécanisme D'action

Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Captopril : Un autre inhibiteur de l'ECA avec une structure différente mais des effets pharmacologiques similaires.

Énalapril : Un inhibiteur de l'ECA largement utilisé avec une structure chimique différente.

Ramipril : Un autre inhibiteur de l'ECA avec une durée d'action plus longue que l'Idrapril

Unicité de l'Idrapril

L'Idrapril est unique en raison de sa structure non aminoacide hydroxamique, qui fournit un mécanisme de liaison au zinc différent de celui des inhibiteurs de l'ECA traditionnels. Cette différence structurelle peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Activité Biologique

3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS No. 119769-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with amino and hydroxy functional groups, contributing to its biological reactivity. The structure can be depicted as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study evaluated N-substituted derivatives against various bacterial strains, revealing promising results:

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA | 1.96 - 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MSSA | 0.98 - 31.25 |

These findings indicate that specific modifications to the pyrazole structure can enhance antibacterial efficacy, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of compounds based on the pyrazole scaffold has been extensively studied. Various derivatives have shown activity against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.39 ± 0.06 |

| Compound B | HepG2 (liver cancer) | 36.12 |

| Compound C | A549 (lung cancer) | 26 |

A notable study indicated that pyrazole derivatives could inhibit the growth of lung, colorectal, and breast cancer cells, suggesting a broad spectrum of anticancer activity . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Mechanism:

Inhibition of key signaling pathways involved in cell proliferation and survival is common among pyrazole derivatives. They may also induce oxidative stress leading to apoptosis in cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were synthesized and tested for their antibacterial properties against clinical isolates of Staphylococcus aureus. The most effective derivative exhibited an MIC value significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain compounds not only inhibited tumor growth but also triggered apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

5-amino-3-oxo-1H-pyrazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSWKQCUMVUCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN(C1=O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.